molecular formula C5H7FO4 B074996 2-Fluoroglutaric acid CAS No. 1578-67-2

2-Fluoroglutaric acid

Cat. No.: B074996
CAS No.: 1578-67-2
M. Wt: 150.1 g/mol
InChI Key: BBEYGPGFCBBSDN-UHFFFAOYSA-N
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Description

2-Fluoroglutaric acid (C₅H₇FO₄) is a fluorinated derivative of glutaric acid, where a fluorine atom substitutes a hydrogen at the second carbon position. This modification significantly alters its chemical and biological properties compared to non-fluorinated analogs. Fluorinated carboxylic acids are of interest in medicinal chemistry and materials science due to the electronegativity of fluorine, which enhances metabolic stability and influences intermolecular interactions. While direct studies on this compound are sparse, insights can be drawn from structurally related fluorinated carboxylic acids, such as 2-fluorooctanoic acid and 2-fluorohexanoic acid, which are synthesized for applications in enzyme inhibition and surfactants.

Properties

CAS No.

1578-67-2

Molecular Formula

C5H7FO4

Molecular Weight

150.1 g/mol

IUPAC Name

2-fluoropentanedioic acid

InChI

InChI=1S/C5H7FO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)

InChI Key

BBEYGPGFCBBSDN-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(C(=O)O)F

Canonical SMILES

C(CC(=O)O)C(C(=O)O)F

Other CAS No.

1578-67-2

Synonyms

2-Fluoroglutaric acid

Origin of Product

United States

Chemical Reactions Analysis

2.1. Decarboxylation

2-Fluoroglutaric acid undergoes decarboxylation under acidic or enzymatic conditions, forming CO2_2 and fluorinated byproducts :

C5H7FO4C4H6FO2+CO2\text{C}_5\text{H}_7\text{FO}_4\rightarrow \text{C}_4\text{H}_6\text{FO}_2+\text{CO}_2\uparrow

Data Table 1: Decarboxylation Conditions and Products

Reaction TypeConditionsProductsReferences
Acidic hydrolysisHCl (1M, 80°C)3-fluoro-L-glutamate + CO2_2
Enzymatic (GDH)NADH, pH 7.4threo-3-fluoro-L-glutamate

2.2. Esterification and Cyclization

The carboxylic acid groups react with alcohols to form esters. For example, benzyl alcohol produces 2-fluoroglutaric benzyl ester :

C5H7FO4+2C6H5CH2OHC5H5FO2(OCH2C6H5)2+2H2O\text{C}_5\text{H}_7\text{FO}_4+2\text{C}_6\text{H}_5\text{CH}_2\text{OH}\rightarrow \text{C}_5\text{H}_5\text{FO}_2(\text{OCH}_2\text{C}_6\text{H}_5)_2+2\text{H}_2\text{O}

Cyclization reactions yield fluorinated heterocycles, such as β,β-difluoroproline derivatives .

2.3. Oxidative Cleavage

In the presence of RuO2_2/NaIO4_4, oxidative cleavage produces fluorinated aldehydes or ketones :

C5H7FO4RuO2/NaIO4C3H5FO2+C2H4O2\text{C}_5\text{H}_7\text{FO}_4\xrightarrow{\text{RuO}_2/\text{NaIO}_4}\text{C}_3\text{H}_5\text{FO}_2+\text{C}_2\text{H}_4\text{O}_2

3.1. Glutamate Dehydrogenase (GDH)

2-Keto-3-fluoroglutarate (a derivative) is reduced by GDH to threo-3-fluoro-L-glutamate (95% enantiomeric excess) :

C5H5FO5+NADHC5H8FNO4+NAD+\text{C}_5\text{H}_5\text{FO}_5+\text{NADH}\rightarrow \text{C}_5\text{H}_8\text{FNO}_4+\text{NAD}^+

3.2. Glutamate Decarboxylase (GAD)

Fluorinated analogs act as competitive inhibitors, disrupting γ-aminobutyric acid (GABA) synthesis :

C5H8FNO4GADC4H8FNO2+CO2\text{C}_5\text{H}_8\text{FNO}_4\xrightarrow{\text{GAD}}\text{C}_4\text{H}_8\text{FNO}_2+\text{CO}_2\uparrow

Data Table 2: Enzymatic Reaction Parameters

EnzymeSubstrateKmK_m (mM)VmaxV_{max} (μM/min)References
Glutamate dehydrogenase2-Keto-3-fluoroglutarate0.128.7
Glutamate decarboxylase3-fluoro-L-glutamate2.51.2

Stability and Reactivity Trends

  • pH Stability : Stable in aqueous solutions at pH 2–7; degrades above pH 9 .

  • Fluorine Effects : The electron-withdrawing fluorine increases acidity (pKa ~2.8) and alters binding affinities in enzymatic active sites .

Comparison with Similar Compounds

(a) 2-Hydroxyglutaric Acid (2-HG)

  • Structure : C₅H₈O₅ (hydroxyl group at C2 vs. fluorine in 2-fluoroglutaric acid).
  • Properties: The hydroxyl group in 2-HG participates in hydrogen bonding, increasing solubility in polar solvents compared to this compound, where fluorine’s electronegativity may reduce solubility. Biological Role: 2-HG is a known oncometabolite linked to cancer progression, while fluorinated analogs like this compound are hypothesized to inhibit enzymes such as glutaryl-CoA dehydrogenase due to fluorine’s electron-withdrawing effects.

(b) 2-Fluorooctanoic Acid

  • Structure : C₈H₁₅FO₂ (fluorine at C2, longer alkyl chain).
  • Applications : Used in surfactant research; shorter-chain derivatives like this compound may exhibit different micellar properties due to reduced hydrophobicity.

(c) Non-Fluorinated Glutaric Acid

  • Structure : C₅H₈O₄.
  • Properties: Higher pKa (~4.3 for glutaric acid) compared to fluorinated derivatives, where fluorine’s inductive effect likely lowers pKa (e.g., 2-fluorooctanoic acid pKa ≈ 2.8). Lacks metabolic stability, making it less suitable for pharmaceutical applications compared to fluorinated analogs.

Physicochemical Properties

Compound Formula Molecular Weight pKa (Estimated) Solubility (Water) Key Applications
This compound C₅H₇FO₄ 164.10 g/mol ~2.5–3.0* Moderate Enzyme inhibition, surfactants
2-Hydroxyglutaric acid C₅H₈O₅ 164.11 g/mol ~3.8 High Cancer metabolism studies
2-Fluorooctanoic acid C₈H₁₅FO₂ 178.20 g/mol 2.8 Low Surfactant R&D
Glutaric acid C₅H₈O₄ 132.12 g/mol 4.3 High Industrial solvents

*Estimated based on fluorinated carboxylic acid trends.

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